2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with an oxolane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The oxolane ring can be introduced through various synthetic strategies, such as the use of oxirane derivatives or through ring-closing reactions involving diols.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or the oxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazole ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls.
Scientific Research Applications
Chemistry
In chemistry, 2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The oxolane ring and carboxylic acid group further contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(oxolan-3-yl)propanoic acid
- 2-(oxolan-3-yl)acetic acid
- 2-(oxolan-3-yl)propanedioic acid
Uniqueness
Compared to similar compounds, 2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid stands out due to the presence of the triazole ring, which imparts unique chemical and biological properties. The triazole ring enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(oxolan-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c11-7(12)6-3-8-10(9-6)5-1-2-13-4-5/h3,5H,1-2,4H2,(H,11,12) |
InChI Key |
CXXNBEOIZPJLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
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